2-(Piperazin-1-yl)isonicotinic acid

Description

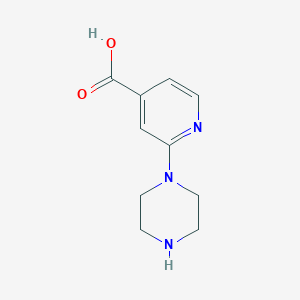

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCNVLCYNCBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650359 | |

| Record name | 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-26-6 | |

| Record name | 2-(Piperazin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperazin-1-yl)isonicotinic Acid

This guide provides a comprehensive technical overview of the synthetic pathways to 2-(piperazin-1-yl)isonicotinic acid, a heterocyclic compound of interest for pharmaceutical and materials science research. The document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen methodologies, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a bifunctional molecule incorporating both a piperazine and an isonicotinic acid moiety.[1] This unique structural combination makes it a valuable scaffold in medicinal chemistry, with potential applications in the development of novel therapeutic agents.[1] The synthesis of this compound, while seemingly straightforward, requires careful consideration of reaction conditions and protecting group strategies to achieve high yield and purity. This guide will focus on the most robust and widely applicable synthetic route: the nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinic acid with a mono-protected piperazine, followed by deprotection.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to this compound involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the isonicotinic acid ring by piperazine. The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group at the 4-position activates the 2-position towards nucleophilic attack, facilitating the displacement of a halide.[1]

A critical challenge in this synthesis is the prevention of di-substitution, where the isonicotinic acid moiety reacts with both nitrogen atoms of piperazine. To ensure mono-substitution, a common and effective strategy is the use of a mono-protected piperazine, with the tert-butyloxycarbonyl (Boc) group being a preferred choice due to its stability under the reaction conditions and its facile removal.

The overall synthetic strategy can be visualized as a three-stage process:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Chloro-isonicotinic Acid

The key precursor, 2-chloro-isonicotinic acid, can be synthesized from readily available starting materials such as nicotinic acid or citrazinic acid.

Method A: From Nicotinic Acid

A green and efficient method involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination and hydrolysis.[2]

Experimental Protocol:

-

N-Oxidation: Nicotinic acid is oxidized using hydrogen peroxide to yield nicotinic acid N-oxide.[2]

-

Chlorination and Hydrolysis: The resulting N-oxide is then subjected to chlorination, followed by hydrolysis to afford 2-chloro-isonicotinic acid with high purity.[2]

Method B: From Citrazinic Acid

An alternative route begins with citrazinic acid, which undergoes a two-step process of dichlorination followed by a directed dechlorination.[3]

Experimental Protocol:

-

Dichlorination: Citrazinic acid is reacted with a chlorinating agent in the presence of tetramethylammonium chloride to produce 2,6-dichloro-isonicotinic acid.[3]

-

Directed Dechlorination: The 2,6-dichloro-isonicotinic acid is then selectively dechlorinated to yield 2-chloro-isonicotinic acid.[3]

Part 2: Nucleophilic Aromatic Substitution with mono-N-Boc-Piperazine

This is the core step where the piperazine moiety is introduced. The use of mono-N-Boc-piperazine is crucial for achieving a high yield of the desired mono-substituted product.

Reaction Mechanism:

The reaction proceeds via a classic SNAr mechanism. The nucleophilic nitrogen of mono-N-Boc-piperazine attacks the electron-deficient carbon at the 2-position of the isonicotinic acid ring, forming a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group.

Caption: Simplified SNAr mechanism.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-isonicotinic acid and mono-N-Boc-piperazine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature, typically between 80-120 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. The product can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF, DMSO | High polarity aids in dissolving reactants and stabilizing the charged intermediate. |

| Base | K₂CO₃, Et₃N | Neutralizes the generated HCl without competing as a nucleophile. |

| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |

| Reactant Ratio | 1:1.1 (2-chloro-isonicotinic acid : mono-N-Boc-piperazine) | A slight excess of the piperazine derivative ensures complete consumption of the starting material. |

Part 3: Deprotection of the Boc Group

The final step in the synthesis is the removal of the Boc protecting group to yield the target molecule, this compound. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Acidic Cleavage: Dissolve the N-Boc-protected intermediate in an organic solvent such as dichloromethane (DCM) or dioxane.

-

Reagent Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[4]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.[4]

-

Isolation:

-

For TFA deprotection: Remove the excess TFA and solvent under reduced pressure. Dissolve the residue in water and basify with a saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent.[4]

-

For HCl/dioxane deprotection: The hydrochloride salt of the product often precipitates from the reaction mixture and can be collected by filtration. To obtain the free base, the salt can be neutralized with a base.[4]

-

| Deprotection Reagent | Solvent | Typical Conditions | Work-up |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, room temperature | Evaporation, neutralization, extraction[4] |

| HCl in Dioxane | Dioxane/Methanol | 4M HCl in dioxane, room temperature | Precipitation/filtration or evaporation, neutralization[4] |

Purification and Characterization

The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of 2-chloro-isonicotinic acid with mono-N-Boc-piperazine, followed by acidic deprotection, is a reliable and high-yielding methodology. This guide provides a detailed framework for researchers to successfully synthesize this valuable compound. Careful control of reaction parameters and appropriate purification techniques are paramount to obtaining a product of high purity suitable for further research and development.

References

- A kind of preparation method of 2-chloroisonicotinic acid. CN103804287B.

- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investig

- How is 2-Chloronicotinic acid prepared?. Guidechem.

- This compound | 914637-26-6. Smolecule.

- Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD).

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

- Deprotection of Boc-Protected Piperazines. Benchchem.

- The preparation method of 2-chloronicotinic acid. CN101117332B.

- 2-(1-Piperazinyl)pyrimidine synthesis. ChemicalBook.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Method of direct mono-N-substitution of piperazine. CZ305317B6.

- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.

- The preparation method of 2 piperazinones. CN106117153A.

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- Removal of Boc protecting group as workup?. Reddit.

- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

- This compound hydrochloride, 95% Purity, C10H14ClN3O2, 1 gram.

- Synthesis of piperazines. Organic Chemistry Portal.

- Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene.

- Isolation and Characterization of Isonicotinic Acid Hydrazide-Resistant Mutants of Nicotiana Tabacum. PubMed.

- Isolation, identification and characterization of two novel process-rel

Sources

An In-depth Technical Guide to 2-(Piperazin-1-yl)isonicotinic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)isonicotinic acid, a heterocyclic compound integrating the structural features of both piperazine and isonicotinic acid, is a molecule of significant interest in medicinal chemistry and materials science. The piperazine moiety is a common pharmacophore found in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] Similarly, isonicotinic acid and its derivatives have a long history in pharmaceuticals, most notably in the development of antitubercular agents.[3][4] The combination of these two scaffolds in this compound results in a versatile molecule with potential applications as a therapeutic agent and as a building block in coordination chemistry.[5] This guide provides a comprehensive overview of its chemical properties, structural features, and a detailed synthesis protocol.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(piperazin-1-yl)pyridine-4-carboxylic acid, possesses a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol .[6] The molecule's structure features a piperazine ring attached at the 2-position of a pyridine ring, which is further substituted with a carboxylic acid group at the 4-position.

Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structural components, certain properties can be inferred and compared with its parent molecules, piperazine and isonicotinic acid. The presence of the basic piperazine moiety and the acidic carboxylic acid group makes the molecule amphoteric.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [6] |

| Molecular Weight | 207.23 g/mol | [6] |

| IUPAC Name | 2-(piperazin-1-yl)pyridine-4-carboxylic acid | [6] |

| CAS Number | 914637-26-6 | [6] |

| Melting Point | Not available for free base. The hydrochloride salt is a solid. | Data for the free base is not readily available. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Sparingly soluble in cold water, more soluble in hot water. Insoluble in non-polar organic solvents. | Inferred from the properties of isonicotinic acid.[7] |

| pKa | Not experimentally determined. Estimated pKa values would be ~3-5 for the carboxylic acid and ~8-9 for the piperazine nitrogens. | Based on pKa values of isonicotinic acid (~4.9) and piperazine (~5.6 and 9.7).[8] |

Spectral Data

The structure of this compound is routinely confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the piperazine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the substituents. The protons on the piperazine ring would appear in the aliphatic region (typically δ 2.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Characteristic peaks for the carboxylic acid carbonyl carbon (δ ~165-185 ppm), the aromatic carbons of the pyridine ring (δ ~110-160 ppm), and the aliphatic carbons of the piperazine ring (δ ~40-60 ppm) would be expected.[9]

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch of the carboxylic acid: A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch of the carboxylic acid: A strong band around 1700-1725 cm⁻¹.

-

N-H stretch of the secondary amine in the piperazine ring: A moderate band around 3200-3500 cm⁻¹.

-

C-N stretch and C-H stretch from the piperazine and pyridine rings.

Synthesis of this compound

The most common and archetypal method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.[5] This involves the reaction of a 2-halo-isonicotinic acid derivative with piperazine.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, is susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring and the carboxylic acid group both act as electron-withdrawing groups, which activate the ring towards nucleophilic substitution, especially at the 2- and 6-positions.

The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ekwan.github.io [ekwan.github.io]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. refp.cohlife.org [refp.cohlife.org]

- 5. cas 2682114-49-2|| where to buy this compound hydrochloride [chemenu.com]

- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 7. Buy this compound | 914637-26-6 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

2-(Piperazin-1-yl)isonicotinic acid CAS number and IUPAC name

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)isonicotinic acid, a heterocyclic compound of significant interest in medicinal and coordination chemistry. The document details its chemical identity, including its CAS number and IUPAC name, physicochemical properties, and a validated synthesis protocol via Nucleophilic Aromatic Substitution (SNAr). Furthermore, it outlines standard analytical procedures for structural confirmation and purity assessment. The guide explores the compound's emerging applications as a versatile scaffold in drug discovery and as a tridentate ligand in materials science, particularly in the formation of metal-organic frameworks. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.

Nomenclature and Chemical Identity

Precise identification is the foundation of all chemical research. This compound is a bifunctional molecule incorporating both a piperazine moiety and an isonicotinic acid scaffold.[1] Isonicotinic acid, or pyridine-4-carboxylic acid, is one of three isomers of pyridinecarboxylic acid, distinguished by the carboxyl group's position at the 4-position of the pyridine ring.[2] The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 914637-26-6 | [1][3][4] |

| IUPAC Name | 2-(piperazin-1-yl)pyridine-4-carboxylic acid | [1] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [1][4] |

| Molecular Weight | 207.23 g/mol | [1] |

| Canonical SMILES | C1CN(CCN1)C2=NC=CC(=C2)C(=O)O | [1] |

| InChI Key | RVLCNVLCYNCBEM-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The archetypal synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is efficient and relies on readily available starting materials.

2.1. Synthesis Principle

The reaction proceeds by the displacement of a suitable leaving group, typically a halide, from an activated pyridine ring by a nucleophile. In this case, piperazine acts as the nitrogen nucleophile. The pyridine ring of the isonicotinic acid derivative is "activated" towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the C-4 carboxyl group.[1] This electronic pull lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-2 position, facilitating the attack by piperazine even without the need for a transition metal catalyst.[1]

2.2. Detailed Synthesis Protocol

This protocol describes the synthesis starting from 2-chloroisonicotinic acid and piperazine.

Materials:

-

2-chloroisonicotinic acid

-

Piperazine (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroisonicotinic acid (1 equivalent) in anhydrous DMF.

-

Nucleophile Addition: Add anhydrous piperazine (3-4 equivalents) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker of cold deionized water. c. Adjust the pH to ~3-4 using 1M HCl. The product will precipitate out of the solution. d. Filter the crude product using a Büchner funnel and wash with cold water.

-

Purification: a. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). b. Alternatively, dissolve the crude solid in a minimal amount of a saturated sodium bicarbonate solution, wash with ethyl acetate to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with 1M HCl. c. Filter the purified solid, wash with cold water, and dry under vacuum.

2.3. Synthesis Workflow Diagram

Caption: Standard workflow for analytical characterization.

3.2. Expected Spectroscopic Data

-

¹H NMR (DMSO-d₆): Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The piperazine CH₂ protons would appear as distinct signals in the aliphatic region (typically δ 3.0-4.0 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>12 ppm).

-

Mass Spectrometry (ESI+): The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 208.10.

Applications in Research and Development

The unique structure of this compound, combining a basic piperazine ring with an acidic pyridine-carboxylic acid moiety, makes it a highly versatile building block in several scientific domains. [1]

4.1. Medicinal Chemistry and Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. [5]It is often used to improve the pharmacokinetic properties of a molecule, such as solubility and cell permeability. [6]The isonicotinic acid moiety is also of historical importance, most notably as the basis for the anti-tuberculosis drug isoniazid. [1] This compound serves as an excellent starting point or "scaffold" for developing novel therapeutic agents. [1]Researchers can perform structure-activity relationship (SAR) studies by modifying the molecule at several key positions: [1]1. Piperazine N-4 Position: The secondary amine of the piperazine ring can be readily alkylated or acylated to introduce diverse functional groups, exploring interactions with biological targets. 2. Carboxylic Acid: The carboxyl group can be converted to esters or amides to modulate properties or act as a handle for conjugation.

Preliminary research suggests that compounds derived from this scaffold may have potential applications in treating infections or influencing pathways related to neuropharmacology and infectious diseases. [1]

4.2. Coordination Chemistry and Materials Science

This compound is recognized as a valuable tridentate ligand in coordination chemistry. [1]It can coordinate to metal ions through:

-

The pyridine ring nitrogen.

-

The carboxylate oxygen atoms.

-

The distal nitrogen of the piperazine ring.

This multi-point binding capability makes it a crucial building block for synthesizing metal-organic frameworks (MOFs) and discrete metal complexes. [1]Of particular interest is its use in developing spin-crossover complexes, which are advanced materials with potential applications in molecular switches, sensors, and high-density data storage devices. [1]

References

-

Wikipedia. Isonicotinic acid. [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

Sources

- 1. Buy this compound | 914637-26-6 [smolecule.com]

- 2. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

biological activity of 2-(Piperazin-1-yl)isonicotinic acid

An In-depth Technical Guide to the Biological Activity of 2-(Piperazin-1-yl)isonicotinic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis, multifaceted biological activities, and therapeutic potential of this compound. This molecule, a hybrid of the well-established pharmacophores piperazine and isonicotinic acid, has emerged as a versatile scaffold in modern medicinal chemistry. Historically rooted in the development of antitubercular agents like isoniazid, its derivatives have demonstrated a broad spectrum of activity, including potent antimicrobial effects against drug-resistant pathogens, and significant potential in neuropharmacology. This document elucidates the key mechanisms of action, details robust experimental protocols for its evaluation, and explores future directions for its development as a novel therapeutic agent. We will delve into its primary role as an antimicrobial agent, particularly against Mycobacterium tuberculosis, and further explore its potential as a modulator of central nervous system targets.

Introduction: A Scaffold of Opportunity

The compound this compound represents a strategic amalgamation of two highly significant moieties in drug discovery. The isonicotinic acid backbone is famously associated with isoniazid, a cornerstone of tuberculosis treatment for decades.[1][2] The piperazine ring is a privileged scaffold, present in a multitude of FDA-approved drugs, where it often serves to optimize pharmacokinetic properties or to correctly orient pharmacophoric groups for target interaction.[3][4]

The historical development of isonicotinic acid chemistry gained momentum in the mid-20th century with the discovery of isoniazid's potent antituberculosis effects.[5] This spurred extensive research into its derivatives to enhance efficacy and overcome resistance. The incorporation of the piperazine ring into the isonicotinic acid structure is a logical progression, intended to explore new chemical space and biological targets.[5] This guide will demonstrate that this combination yields a molecule with significant therapeutic promise, extending beyond its historical antimicrobial context.

Synthesis and Characterization: Building the Core Structure

The synthesis of this compound is accessible through several established chemical routes. The choice of method often depends on the availability of starting materials and the desired scale of production. The most common and efficient approach involves a Nucleophilic Aromatic Substitution (SNAr) reaction.

Dominant Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The archetypal synthesis begins with a chloro-substituted isonicotinic acid scaffold.[5] The electron-withdrawing nature of the pyridine ring nitrogen and the carboxyl group at the C-4 position sufficiently activates the C-2 position for nucleophilic attack by piperazine.[5] This reaction proceeds efficiently under basic, polar-aprotic conditions.

Caption: S(N)Ar synthesis of this compound.

Detailed Experimental Protocol: SNAr Synthesis

-

Rationale: This protocol is designed for high yield and purity. The use of dimethylformamide (DMF) as a solvent facilitates the reaction due to its high boiling point and ability to dissolve both the ionic and organic reactants. Potassium carbonate acts as a base to deprotonate piperazine, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroisonicotinic acid (1.0 eq) and piperazine (2.5 eq) in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (3.0 eq) to the mixture. The excess piperazine and base ensure the reaction goes to completion.

-

Reaction: Heat the mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. Acidify the solution to pH ~6 with 1M HCl. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then diethyl ether to remove impurities. Dry the solid under vacuum to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Primary Biological Activity: Antimicrobial Applications

The most extensively researched application of this compound and its derivatives is in the field of microbiology, particularly as antitubercular agents.

Antitubercular Activity

The structural similarity to isoniazid logically points towards a potential role in combating Mycobacterium tuberculosis (Mtb). Research has shown that derivatives of isonicotinic acid containing piperazine moieties exhibit significant activity, sometimes superior to isoniazid, especially against resistant strains.[5]

-

Mechanism of Action: Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[6] Mycolic acids are critical components of the robust Mtb cell wall. It is hypothesized that this compound derivatives may function as direct InhA inhibitors, bypassing the need for KatG activation.[6] This is a critical advantage, as mutations in the katG gene are a primary mechanism of isoniazid resistance.[6]

Caption: Inhibition of InhA by the piperazinyl-isonicotinic acid scaffold.

-

Antimycobacterial Activity Data:

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Piperidinothiosemicarbazone of pyridine | M. tuberculosis (Standard) | 2–4 | [1] |

| Piperidinothiosemicarbazone of pyridine | M. tuberculosis (Resistant) | 0.5–4 | [1] |

| Isonicotinic acid N'-tetradecanoyl-hydrazide | M. tuberculosis | More active than Isoniazid | [7] |

-

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Rationale: MABA is a widely used, reliable, and colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

-

Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Dilution: Serially dilute the test compound (e.g., this compound) across the wells. Leave designated wells for positive (bacteria, no drug) and negative (broth only) controls.

-

Inoculation: Add 100 µL of a standardized Mtb H37Rv inoculum to each well (except the negative control).

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

-

Data Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Broad-Spectrum Antibacterial and Antifungal Activity

Beyond tuberculosis, derivatives have shown promise against a range of other pathogens. Studies have reported activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungi.[5][8]

| Compound Class | Target Organism | Activity Noted | Reference |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes | Most sensitive bacterium | [8] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA | More potent than ampicillin | [8] |

| 3-(4-arylpiperazin-1-yl)cinnolines | Candida glabrata | Moderate antifungal activity | [9] |

Emerging Frontier: Neuropharmacological Potential

The piperazine moiety is a cornerstone of CNS drug design, integral to antipsychotics, antidepressants, and anxiolytics.[4][10] This suggests that this compound could serve as a scaffold for novel neuropharmacological agents.

-

Potential Mechanisms and Targets: Many piperazine-containing drugs modulate monoamine pathways.[10] Key targets include serotonin (5-HT) and adrenergic receptors. For instance, the drug Niaprazine, a phenylpiperazine, acts as a potent antagonist of the 5-HT2A and α1-adrenergic receptors.[11] Trazodone, another example, is a potent 5-HT2A receptor antagonist.[12] It is plausible that this compound derivatives could be tailored to interact with these or other CNS receptors.

Caption: Hypothesized CNS receptor antagonism.

-

Experimental Protocol: Radioligand Receptor Binding Assay

-

Rationale: This assay provides a direct measure of the affinity of a test compound for a specific receptor target. It is a foundational experiment in neuropharmacology to establish a compound's primary mechanism of action.

-

Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing the target receptor (e.g., 5-HT2A).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is used to determine the binding affinity (Ki) of the compound for the receptor.

Conclusion and Future Directions

This compound is a molecule of significant and diverse biological potential. While its roots lie in antitubercular research, where it continues to be a promising scaffold for overcoming drug resistance, its future may also lie in the development of novel CNS-active agents.

Future research should focus on:

-

Lead Optimization: Systematic modification of the piperazine and isonicotinic acid rings to improve potency and selectivity for specific targets (e.g., InhA, 5-HT2A).

-

In-Vivo Efficacy: Moving promising compounds from in-vitro assays to animal models of tuberculosis and neurological disorders.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to ensure the drug-like properties and safety of novel derivatives.

-

Mechanism Elucidation: Deeper investigation into the specific molecular interactions with target enzymes and receptors to validate hypothesized mechanisms.

The versatility of this scaffold, combined with its accessible synthesis, ensures that this compound will remain an area of active investigation for drug development professionals for the foreseeable future.

References

-

Testa, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Płotka-Wasylka, J., et al. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

-

Shawali, A. S., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]

-

Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. [Link]

-

Zarafu, I., et al. (2015, February 1). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. [Link]

-

Wikipedia. Niaprazine. [Link]

-

Kumar, P., et al. (2010). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. [Link]

-

Stepanyan, G., et al. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]

-

de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Gümüş, E., et al. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC. [Link]

-

de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

Wikipedia. Trazodone. [Link]

Sources

- 1. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 914637-26-6 [smolecule.com]

- 6. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Niaprazine - Wikipedia [en.wikipedia.org]

- 12. Trazodone - Wikipedia [en.wikipedia.org]

2-(Piperazin-1-yl)isonicotinic acid derivatives and analogs

An In-Depth Technical Guide to 2-(Piperazin-1-yl)isonicotinic Acid Derivatives and Analogs for Drug Discovery Professionals

Executive Summary

The this compound scaffold represents a confluence of two highly privileged heterocyclic motifs in medicinal chemistry: piperazine and the pyridine ring. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and therapeutic applications of its derivatives and analogs. The inherent structural and physicochemical properties of this core—conferred by the basic piperazine nitrogen and the hydrogen-bonding capabilities of the pyridine ring and carboxylic acid—make it a versatile starting point for developing novel therapeutics.[1] We will explore the foundational synthetic routes, delve into key derivatization strategies, and analyze the SAR landscape for significant therapeutic targets, including oncology and epigenetics. This document is structured to provide not only procedural knowledge but also the underlying scientific rationale, empowering teams to make informed decisions in the design and optimization of next-generation drug candidates.

The Core Scaffold: Rationale and Foundational Synthesis

The strategic combination of a piperazine ring and an isonicotinic acid moiety creates a molecular framework with significant potential in drug design. The piperazine ring is a common feature in FDA-approved drugs, often incorporated to improve aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties due to its basic nitrogen atoms.[1][2] The isonicotinic acid portion provides a rigid aromatic core with a key nitrogen atom that can participate in hydrogen bonding and other critical interactions with biological targets.[3]

Fundamental Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for constructing the core this compound scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach leverages an activated heteroaryl chloride as the starting material.

The archetypal synthesis begins with a chloro-substituted isonicotinic acid, typically 2-chloroisonicotinic acid.[4] The pyridine ring's electron-withdrawing nitrogen atom, in conjunction with the carboxyl group at the C-4 position, sufficiently activates the C-2 position for nucleophilic attack by piperazine.[4] The reaction is typically performed under basic conditions in a polar aprotic solvent.

Protocol 1: General Synthesis of this compound

-

Reactant Preparation: To a solution of 2-chloroisonicotinic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., Dimethylformamide), add an excess of piperazine (2-3 equivalents).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the mixture (2-3 equivalents) to act as a scavenger for the HCl generated during the reaction.

-

Reaction Condition: Heat the reaction mixture, typically between 80-120 °C, and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified to precipitate the product, which can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound with high purity.

Causality Insight: The use of excess piperazine serves a dual purpose: it drives the reaction equilibrium towards the product and can also act as the base, though an additional inorganic base is often preferred for cleaner reactions. The electron-withdrawing nature of the pyridine nitrogen and the C4-carboxyl group is critical; it lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the C2 position susceptible to nucleophilic attack without the need for a metal catalyst.[4]

Expanding Chemical Space: Derivatization Strategies

The true therapeutic potential of this scaffold is unlocked through systematic derivatization. The piperazine ring's secondary amine and the isonicotinic acid's carboxyl group are primary handles for modification.

Modification of the Piperazine Moiety

The unsubstituted N-4 nitrogen of the piperazine ring is the most common site for introducing diversity. Key reactions include:[4]

-

N-Alkylation: Reaction with various alkyl halides or sulfonates is a straightforward method to introduce alkyl, benzyl, or other lipophilic groups. Reductive amination with aldehydes or ketones provides an alternative route to N-alkyl derivatives.[2]

-

N-Acylation/Sulfonylation: The amine can readily react with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides and sulfonamides, respectively.[4][5] This introduces hydrogen bond acceptors and can significantly alter the molecule's electronic and steric properties.

-

Buchwald-Hartwig Amination: For more complex N-aryl substitutions, palladium-catalyzed cross-coupling reactions are often employed, allowing for the introduction of a wide range of (hetero)aryl groups.[2]

Modification of the Isonicotinic Acid Moiety

While less common, the isonicotinic acid portion can also be modified. The carboxylic acid can be converted to esters or amides to modulate polarity and cell permeability. Furthermore, substitutions on the pyridine ring itself, though synthetically more challenging, can be used to fine-tune electronic properties and explore additional binding interactions.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and epigenetics.

Anticancer Activity

The piperazine heterocycle is a building block in numerous molecules reported to have anticancer properties, attributed to its ability to interact with various biological targets, inhibit angiogenesis, and induce cell cycle arrest.[6][7]

A series of new N4-piperazinylogs of Triapine (an anticancer thiosemicarbazone) were synthesized and evaluated for their anticancer activity.[8] These studies revealed that di-substitution at the N4 position is a critical prerequisite for high activity. The most active compounds demonstrated potent, selective anti-proliferative activity, inducing cell cycle arrest at the G1/S phase and promoting apoptosis.[8]

Table 1: SAR of Piperazine Analogs in Cancer Cell Lines

| Compound ID | N-4 Substituent on Piperazine | Target Cell Line | IC₅₀ (µM) | Key SAR Insight |

| L³ (Triapine Analog) | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | HCT116 | 0.12 | Di-substitution at N4 is crucial for high potency.[8] |

| Compound 7 | 2-(4-Fluorophenyl)tricyclo[3.3.1.13,7]dec-2-yl | MDA-MB-435 (Melanoma) | < 10 (GI₅₀) | Bulky, lipophilic adamantyl groups show potent anti-proliferative effects, especially in melanoma.[9] |

| SA5 (Naphthalimide Hybrid) | Aryl Sulfonyl | 4T1 (Breast Cancer) | < 0.7 | Hybridization with DNA intercalating agents like naphthalimide can yield highly potent compounds.[10] |

| 15b (Benzothiazole Hybrid) | Benzothiazole | Neuroblastoma & Breast Cancer | < 10 (GI₅₀) | Combination with benzothiazole shows significant growth inhibitory effects.[11] |

Note: IC₅₀/GI₅₀ values are indicative of potency; lower values represent higher potency.

The general SAR trend suggests that large, often aromatic or bulky lipophilic substituents at the N-4 position of the piperazine ring are favorable for potent anticancer activity.[3][9] This is likely due to enhanced interactions within the hydrophobic pockets of target proteins.

Histone Demethylase (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key epigenetic regulator that is overexpressed in various cancers, making it a high-priority therapeutic target.[12][13] Inhibiting LSD1 can halt cancer cell proliferation and is a promising strategy for cancer treatment.[12] The this compound scaffold has been explored for the development of novel LSD1 inhibitors.

The design of these inhibitors often involves mimicking the structure of known substrates or leveraging the catalytic mechanism. The piperazine moiety can act as a versatile scaffold to correctly position pharmacophoric groups within the LSD1 active site. Structure-activity relationship studies have shown that introducing specific groups, such as a piperidine, can enhance inhibitory activity against LSD1.[12] Molecular docking studies reveal that these compounds can form crucial hydrogen bonds with key residues in the active site, such as Asp555, His564, and Lys661, contributing to their effective inhibition.[12]

Pharmacological Evaluation: Protocols and Considerations

Evaluating the therapeutic potential of novel derivatives requires a cascade of in vitro and in vivo assays.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method for assessing the anti-proliferative activity of synthesized compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37 °C.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Trustworthiness Insight: This protocol is a self-validating system. The inclusion of both positive and negative (vehicle) controls is essential to validate the assay's performance and ensure that any observed cytotoxicity is due to the compound itself and not the solvent or other artifacts.

Future Perspectives and Conclusion

The this compound scaffold is a proven and highly adaptable platform for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent physicochemical properties provide a favorable starting point for drug-like molecules.[1]

Future research will likely focus on:

-

Target Selectivity: While potent compounds have been identified, enhancing selectivity for specific enzyme isoforms (e.g., different histone demethylases) or cancer-specific targets remains a key challenge.

-

Dual-Target Inhibitors: The scaffold is well-suited for designing dual inhibitors (e.g., LSD1/HDAC inhibitors) which can offer synergistic effects and overcome drug resistance.[12]

-

Pharmacokinetic Optimization: Further fine-tuning of ADME properties through targeted modifications will be critical for advancing lead compounds into clinical trials.

References

- Smolecule. (2023, August 15). Buy this compound | 914637-26-6.

-

Trivedi, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Pavlovicz, R. E., et al. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. Available at: [Link]

-

Kowol, C. R., et al. (n.d.). Piperazinyl fragment improves anticancer activity of Triapine. PMC - PubMed Central. Available at: [Link]

-

Li, Y., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. MDPI. Available at: [Link]

-

Norton, S. (n.d.). Some pharmacological properties of piperazine. PubMed. Available at: [Link]

-

Singh, N., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

-

Raza, A., et al. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC - NIH. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

-

Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]

-

Journal of Medicinal Chemistry. (2013). Correction to Structure-Activity Relationship Study of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues. PubMed - NIH. Available at: [Link]

-

SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Fytas, C., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. Available at: [Link]

-

ResearchGate. (2021). Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]

-

ResearchGate. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

-

MDPI. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Available at: [Link]

-

Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available at: [Link]

-

Walayat, K., & Mohsin, N. U. A. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. Available at: [Link]

-

Waszkielewicz, A. M., et al. (2013). Synthesis and evaluation of pharmacological properties of some new xanthone derivatives with piperazine moiety. PubMed. Available at: [Link]

-

Kelly, R. D., et al. (n.d.). Histone Lysine Demethylase Inhibitors. PMC - NIH. Available at: [Link]

-

Rege, A., et al. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. PubMed Central - NIH. Available at: [Link]

-

Rotili, D., & Mai, A. (2014). Advances in the development of histone lysine demethylase inhibitors. PubMed. Available at: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 914637-26-6 [smolecule.com]

- 5. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 8. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 2-(Piperazin-1-yl)isonicotinic Acid - A Novel Scaffold for Therapeutic Innovation

An in-depth technical guide by a Senior Application Scientist.

Abstract

The confluence of a piperazine moiety and an isonicotinic acid backbone presents a compelling, yet underexplored, chemical scaffold in the landscape of modern medicinal chemistry. This guide delineates the therapeutic potential of 2-(Piperazin-1-yl)isonicotinic acid, not as a compound with a history of established applications, but as a strategic starting point for novel drug discovery programs. We will dissect its structural attributes, propose high-probability therapeutic targets based on bioisosteric relationships with known pharmacophores, and lay out a comprehensive, multi-stage research framework for its systematic evaluation. This document serves as a technical roadmap for unlocking the latent potential of this scaffold, guiding researchers from initial in silico target prediction through to robust in vitro validation and lead optimization strategies.

Introduction: The Strategic Value of the Piperazinyl-Isonicotinic Acid Core

The pursuit of novel chemical entities with favorable drug-like properties is a cornerstone of pharmaceutical research. The molecule this compound emerges as a scaffold of significant interest due to the convergence of two privileged structures in medicinal chemistry:

-

The Piperazine Ring: A ubiquitous six-membered nitrogenous heterocycle, the piperazine moiety is a common constituent of approved drugs. Its presence often confers improved pharmacokinetic properties, such as enhanced aqueous solubility and the ability to modulate cell permeability. The secondary amine of the piperazine offers a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

-

The Isonicotinic Acid Moiety: As a derivative of pyridine, isonicotinic acid is a bioisostere for other carboxylate-containing aromatic systems. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid provides a key interaction point (hydrogen bond donor/acceptor, ionic interactions) for engaging with biological targets. This moiety is a known feature in drugs targeting a range of enzymes and receptors.

The direct linkage of these two components in this compound creates a rigidified structure with defined exit vectors for further chemical elaboration, making it an ideal candidate for fragment-based or scaffold-based drug design. This guide will outline a logical, evidence-based pathway for interrogating its therapeutic potential.

Proposed Therapeutic Arenas and Molecular Targets

While direct biological data for this compound is not extensively published, we can infer high-probability therapeutic targets by examining structurally analogous compounds that have been successfully developed.

Oncology: Targeting Kinase Signaling Cascades

The piperazinyl-pyridine core is a well-established pharmacophore in the design of kinase inhibitors. The pyridine ring can function as a hinge-binder, a critical interaction for inhibiting ATP binding to the kinase active site.

-

Hypothesized Targets: A primary avenue of investigation would be its activity against key oncogenic kinases, such as:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).

-

Serine/Threonine Kinases: Aurora Kinases, Polo-like Kinases (PLKs), and Cyclin-Dependent Kinases (CDKs).

-

-

Causality of Experimental Choice: An initial broad-panel kinase screen is the most efficient method to identify primary targets. This unbiased approach maximizes the potential for discovering novel inhibitory activities that might be missed by a more targeted, hypothesis-driven approach. Subsequent dose-response assays on the identified "hits" will validate these initial findings and establish potency (e.g., IC50 values).

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Receptors

Piperazine derivatives are renowned for their ability to interact with G-protein coupled receptors (GPCRs) in the CNS, particularly dopaminergic and serotonergic receptors. The structural features of this compound are reminiscent of atypical antipsychotics and novel antidepressants.

-

Hypothesized Targets:

-

Dopamine Receptors (e.g., D2, D3): Antagonism at these receptors is a key mechanism for antipsychotic efficacy.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): Modulation of these receptors is central to the treatment of depression, anxiety, and psychosis.

-

-

Causality of Experimental Choice: A receptor binding assay panel, specifically one focused on CNS-active GPCRs, is the logical starting point. This allows for the simultaneous assessment of affinity for multiple receptor subtypes, providing a comprehensive initial profile of the compound's neuropharmacological activity. Follow-up functional assays (e.g., cAMP accumulation, calcium flux) are then essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors.

A Proposed Research and Development Workflow

A systematic and multi-stage approach is required to efficiently evaluate the therapeutic potential of this compound. The following workflow outlines a self-validating system, from initial computational assessment to lead optimization.

Stage 1: In Silico and Initial In Vitro Screening

This initial stage is designed to rapidly assess the compound's most likely biological targets and establish a baseline for its drug-like properties.

Experimental Protocol: Broad-Panel Target Screening

-

Computational Target Prediction: Utilize validated computational platforms (e.g., SwissTargetPrediction, SuperPred) to generate a ranked list of potential protein targets based on 2D structural similarity to known ligands.

-

Broad-Panel Kinase Assay: Perform a primary screen of this compound at a fixed concentration (e.g., 10 µM) against a comprehensive panel of human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).

-

GPCR Binding Assay Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of CNS-related GPCRs (e.g., Eurofins SafetyScreen44™ Panel).

-

Data Analysis: Analyze the results from the kinase and GPCR screens to identify primary "hits" (e.g., >50% inhibition or displacement).

Data Presentation: Hypothetical Screening Results

| Target Class | Specific Target | Result (% Inhibition @ 10 µM) | Priority for Follow-up |

| Tyrosine Kinase | EGFR | 85% | High |

| Tyrosine Kinase | VEGFR2 | 72% | High |

| Serine/Threonine Kinase | CDK2 | 45% | Medium |

| GPCR | Dopamine D2 | 92% | High |

| GPCR | Serotonin 5-HT2A | 68% | High |

Workflow Visualization

Caption: A multi-stage workflow for evaluating novel compounds.

Stage 2: Hit Validation and Mechanistic Elucidation

Once primary hits are identified, the next critical step is to validate these interactions and determine the compound's functional effect.

Experimental Protocol: IC50 Determination and Functional Assays

-

IC50 Determination: For each validated hit from Stage 1, perform a 10-point dose-response curve (e.g., from 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for enzymes or the inhibitory constant (Ki) for receptors.

-

Functional Cellular Assays:

-

For Kinase Hits: Use cell lines overexpressing the target kinase (e.g., A549 for EGFR). Treat cells with varying concentrations of the compound and measure the phosphorylation of a downstream substrate via Western Blot or ELISA.

-

For GPCR Hits: Use cell lines expressing the target receptor. Measure a relevant second messenger signal (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or intracellular calcium flux for Gq-coupled receptors) in response to compound treatment.

-

-

Target Engagement Assays: Perform a cellular thermal shift assay (CETSA) to confirm direct binding of the compound to the target protein in a cellular context.

Stage 3: Lead Optimization and Preclinical Assessment

With validated, potent hits in hand, the focus shifts to improving drug-like properties through synthetic chemistry.

Logical Framework: Structure-Activity Relationship (SAR) Exploration

The this compound scaffold offers two primary vectors for chemical modification:

-

The Piperazine N4-Position: This is the most synthetically accessible position. A library of analogs should be synthesized by acylating, alkylating, or performing reductive amination at this position to explore how different substituents affect potency and selectivity.

-

The Isonicotinic Acid Backbone: Modifications to the pyridine ring (e.g., addition of fluorine or methyl groups) or the carboxylic acid (e.g., conversion to an ester or amide) can be used to fine-tune physicochemical properties and target interactions.

Visualization of SAR Strategy

Caption: Key vectors for SAR exploration on the core scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, scaffold for the development of novel therapeutics. Its constituent parts are well-validated in numerous approved drugs, suggesting a favorable starting point in terms of drug-like properties. The true potential of this molecule will be unlocked through the systematic application of the integrated research plan detailed in this guide. By leveraging a combination of broad, unbiased screening, rigorous hit validation, and rational, structure-guided optimization, research teams can efficiently navigate the path from a promising chemical starting point to a viable lead candidate. The insights gained from such a program will not only define the therapeutic utility of this specific scaffold but will also contribute valuable knowledge to the broader field of medicinal chemistry.

References

Due to the novel nature of the specific compound "this compound," the following references are provided to support the strategic rationale based on its core components (piperazine and isonicotinic acid derivatives) and the described methodologies.

-

Title: The Use of Piperazine Scaffolds in Drug Design Source: Future Medicinal Chemistry URL: [Link]

-

Title: The Role of Pyridine and Its Derivatives in Medicinal Chemistry Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

-

Title: KINOMEscan™ Assay Platform Source: Eurofins DiscoverX URL: [Link]

-

Title: In Vitro Safety Pharmacology Profiling (SafetyScreen Panels) Source: Eurofins Discovery URL: [Link]

-

Title: Cellular Thermal Shift Assay (CETSA) for Target Engagement Source: Nature Protocols URL: [Link]

-

Title: SwissTargetPrediction: A Web Server for Target Prediction of Bioactive Small Molecules Source: Nucleic Acids Research URL: [Link]

2-(Piperazin-1-yl)isonicotinic acid as a ligand in coordination chemistry

An In-Depth Technical Guide to 2-(Piperazin-1-yl)isonicotinic Acid in Coordination Chemistry

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to developing new metal complexes with tailored properties. The pursuit of ligands that offer multiple coordination sites, structural rigidity, and opportunities for functionalization is a constant endeavor. It is in this context that this compound emerges as a molecule of significant interest. This guide provides an in-depth exploration of this compound, a heterocyclic molecule that masterfully combines the structural features of isonicotinic acid and piperazine.[1]

This molecule is not merely a synthetic curiosity; it serves as a critical building block in the construction of sophisticated supramolecular structures, including discrete metal complexes and metal-organic frameworks (MOFs).[1] The dual nature of its nitrogen-containing ring systems—the pyridine nitrogen and carboxylic acid of the isonicotinic acid moiety, alongside the additional nitrogen donors of the piperazine ring—confers a remarkable versatility in coordination modes.[1] This structural richness opens avenues for applications ranging from materials science, such as in spin-crossover complexes for data storage, to medicinal chemistry, where it serves as a scaffold for novel therapeutic agents.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in scientific integrity and practical insight.

Part 1: The Ligand Core - Synthesis and Structural Fundamentals

Molecular Architecture and Inherent Properties

This compound, with the chemical formula C₁₀H₁₃N₃O₂, is a compound that strategically fuses two key heterocyclic systems.[1]

-

Isonicotinic Acid Moiety: This component provides a pyridine nitrogen atom and a carboxylic acid functional group. The pyridine ring introduces a degree of rigidity and a primary coordination site, while the carboxylate group offers versatile binding modes (monodentate, bidentate chelating, or bridging).

-

Piperazine Moiety: This saturated six-membered ring contains two nitrogen atoms at opposite positions.[2][3] It introduces conformational flexibility (typically adopting a chair conformation) and provides secondary amine nitrogens that can act as additional donor sites for metal coordination or as handles for hydrogen bonding interactions.[4][5]

This unique combination allows for a multitude of coordination possibilities and the formation of complex supramolecular assemblies.[1] The interplay between the rigid pyridine and the flexible piperazine ring is a key determinant of the geometry and stability of its metal complexes.

Synthesis of this compound

The synthesis of the ligand is a critical first step. While various methods exist, a common and effective approach involves the nucleophilic aromatic substitution of a leaving group on the isonicotinic acid ring with piperazine.

A generalized synthetic workflow is outlined below:

Caption: General workflow for the synthesis of this compound.

Explanatory Notes on Synthesis:

The choice of starting material is crucial. 2-Chloroisonicotinic acid is often preferred due to the reactivity of the chloro-substituent at the 2-position of the pyridine ring, which is activated towards nucleophilic attack. The reaction is typically performed in a suitable high-boiling solvent, and an excess of piperazine can sometimes be used to act as both the nucleophile and the base to neutralize the HCl generated in situ. The work-up procedure is designed to precipitate the product by adjusting the pH, taking advantage of its amphoteric nature. Purity is paramount for coordination studies, and techniques like NMR and mass spectrometry are essential to confirm the structure and purity of the synthesized ligand.[1]

Part 2: Coordination Chemistry and Complex Formation

Versatility in Coordination Modes

The power of this compound as a ligand lies in its ability to adopt multiple coordination modes, which dictates the final geometry and nuclearity of the metal complex.

Caption: Potential coordination modes of this compound with a metal center.

The specific mode adopted depends on several factors:

-

The nature of the metal ion: Harder metal ions may prefer coordination with the carboxylate oxygen, while softer metals may favor the pyridine nitrogen.

-

The reaction stoichiometry: The metal-to-ligand ratio can influence whether the ligand acts as a simple chelator or a bridging unit.

-

The presence of counter-ions: Anions can compete for coordination sites on the metal, influencing the ligand's binding mode.

-

pH of the reaction medium: The protonation state of the carboxylic acid and piperazine nitrogens is pH-dependent, directly impacting their ability to coordinate.

General Protocol for Metal Complex Synthesis

The synthesis of transition metal complexes with this ligand typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture). Gentle heating may be required.

-

Base Addition (Optional but recommended): Add a stoichiometric amount of a base (e.g., NaOH, KOH, or an organic base like triethylamine) to deprotonate the carboxylic acid group. This enhances its coordinating ability and often leads to the formation of neutral complexes.

-

Metal Salt Addition: In a separate vessel, dissolve the desired metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂) in the same or a miscible solvent.

-

Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Complex Formation: The reaction mixture is typically stirred and may be refluxed for several hours to ensure complete complexation. The formation of a precipitate often indicates the creation of the complex.

-

Isolation and Purification: After cooling to room temperature, the solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried under vacuum.

Structural Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of the synthesized complexes.

| Technique | Information Obtained | Causality/Insight |

| FT-IR Spectroscopy | Identifies coordination sites by observing shifts in vibrational frequencies of C=O (carboxylate), C=N (pyridine), and N-H (piperazine) groups.[5] | A significant shift in the carboxylate stretching frequencies (ν_as(COO⁻) and ν_s(COO⁻)) compared to the free ligand is strong evidence of its coordination to the metal ion.[6] |

| UV-Vis Spectroscopy | Provides information about the electronic environment of the metal ion and the d-d transitions, which helps in deducing the coordination geometry (e.g., octahedral, tetrahedral). | The position and intensity of absorption bands are characteristic of the metal's oxidation state and its geometric arrangement, governed by ligand field theory. |

| Elemental Analysis (CHN) | Determines the percentage composition of C, H, and N, which is used to confirm the empirical formula and the metal-to-ligand stoichiometry.[6] | This fundamental data validates the proposed structure and ensures the purity of the isolated compound. |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds. | Low conductance values suggest a neutral complex where counter-ions are coordinated, while high values indicate that the ions are free in solution. |

| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. | This is the gold standard for structural elucidation, offering direct visualization of the coordination sphere and how the ligand binds to the metal center.[4] |

Part 3: Applications and Functional Properties

The unique structural features of this compound and its metal complexes give rise to a range of interesting properties and potential applications.

Biological and Medicinal Chemistry

The piperazine nucleus is a "privileged scaffold" frequently found in pharmacologically active compounds, known for a wide array of activities including anticancer, antimicrobial, and antihistamine properties.[2][3] Similarly, isonicotinic acid derivatives, most famously isoniazid, are known for their potent antituberculosis and antimicrobial effects.[1][7] The combination of these two moieties in one ligand creates a powerful platform for developing new metallodrugs.

-

Antimicrobial and Antifungal Activity: Research suggests that this compound and its derivatives exhibit antibacterial and antifungal properties.[1] Chelation to a metal ion can enhance this activity through mechanisms like increased lipophilicity (facilitating cell membrane penetration) or interference with essential microbial metabolic pathways.[8]

-